molecular formula C18H18N4O4S B2719774 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-65-0

3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2719774
CAS No.: 852135-65-0
M. Wt: 386.43
InChI Key: VBHNDRFBEAAJAN-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Scientific Research Applications

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of thiourea with acetone and 3-nitrobenzoyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group or the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the presence of the nitrophenyl group and the tetrahydrofuran-2-ylmethyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNDRFBEAAJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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